molecular formula C18H17FN4O2 B2602289 2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide CAS No. 1436115-99-9

2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide

Cat. No. B2602289
M. Wt: 340.358
InChI Key: WGPQQVBVWQODJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a linear formula of C14H12FNO2 . The molecular weight is 245.256 .

Scientific Research Applications

Potential as Kinase Inhibitors

The synthesis and evaluation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have demonstrated potent and selective inhibition of the Met kinase superfamily. This indicates a promising route for developing new therapeutic agents targeting cancer and other diseases characterized by abnormal kinase activity. The specific compound mentioned showed excellent in vivo efficacy and favorable pharmacokinetic and safety profiles, highlighting its potential in clinical applications (Schroeder et al., 2009).

Radiotracer Development for PET Imaging

The feasibility of nucleophilic displacement in the synthesis of radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the compound's potential as a PET radiotracer for studying CB1 cannabinoid receptors. This application is crucial for advancing our understanding of neurological conditions and developing targeted therapies (Katoch-Rouse & Horti, 2003).

Investigation of Neurological Diseases

Research utilizing 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A receptor imaging probe, in PET studies of Alzheimer's disease patients, reveals significant decreases in receptor densities. Such studies are critical for diagnosing and understanding the progression of neurological disorders, potentially guiding the development of treatments (Kepe et al., 2006).

Antitumor and Antimicrobial Activities

Compounds synthesized from enaminones and bearing the pyrazole moiety have shown cytotoxic effects against cancer cell lines and antimicrobial activity. This suggests their utility in designing new chemotherapeutic agents and antimicrobial compounds, highlighting the broad applicability of this chemical class in addressing various health threats (Riyadh, 2011).

Fluorescent Probes and Photophysical Properties

The synthesis of pyrazolo[1,5-a]pyrimidines and their use as strategic intermediates for preparing functional fluorophores demonstrate the potential of similar compounds in developing new fluorescent probes. These probes can detect biologically or environmentally relevant species, contributing significantly to analytical chemistry, biology, and environmental monitoring (Castillo, Tigreros, & Portilla, 2018).

properties

IUPAC Name

2-fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-12-9-17(21-18(24)14-7-8-20-16(19)10-14)23(22-12)11-13-3-5-15(25-2)6-4-13/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPQQVBVWQODJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=NC=C2)F)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide

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